molecular formula C21H21ClN2O3 B2700082 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chlorobenzamide CAS No. 921565-14-2

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chlorobenzamide

Cat. No.: B2700082
CAS No.: 921565-14-2
M. Wt: 384.86
InChI Key: PUPHDEQGTMUKSL-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chlorobenzamide is a synthetic small molecule featuring a benzo[b][1,4]oxazepine core fused with a substituted benzamide moiety. Its structure includes a 3-chlorobenzamide group at the 8-position of the oxazepine ring, an allyl substituent at the 5-position, and two methyl groups at the 3-position.

Properties

IUPAC Name

3-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-4-10-24-17-9-8-16(12-18(17)27-13-21(2,3)20(24)26)23-19(25)14-6-5-7-15(22)11-14/h4-9,11-12H,1,10,13H2,2-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPHDEQGTMUKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chlorobenzamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and synthesis.

Chemical Structure and Properties

The compound has the molecular formula C20H22ClN2O3C_{20}H_{22}ClN_{2}O_{3} and a molecular weight of approximately 370.85 g/mol. Its structure features an oxazepine ring and a chlorobenzamide moiety, which are significant for its biological interactions.

Biological Activity Overview

1. Anticonvulsant Activity:
Research indicates that compounds with similar structures exhibit anticonvulsant properties. For instance, studies involving derivatives of the oxazepine structure have shown efficacy in various seizure models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The mechanism often involves modulation of gamma-aminobutyric acid (GABA) receptors and sodium channel blockade .

2. Anticancer Potential:
The anticancer activity of related compounds has been documented. For example, certain oxazepine derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways involved often include the modulation of signaling cascades related to cell survival and death .

3. Antimicrobial Properties:
Preliminary studies suggest that oxazepine derivatives can exhibit antibacterial and antifungal activities. These effects may be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeModel/Method UsedObserved EffectReference
AnticonvulsantMES and PTZ testsSignificant reduction in seizure activity
AnticancerVarious cancer cell linesInduction of apoptosis
AntimicrobialBacterial and fungal strainsInhibition of growth

Case Studies

Case Study 1: Anticonvulsant Activity Evaluation
In a study evaluating the anticonvulsant properties of oxazepine derivatives, a compound structurally similar to this compound was tested in mice. The results indicated an effective dose (ED50) of 15.2 mg/kg in the PTZ model with a favorable therapeutic index . This suggests potential for further development as an anticonvulsant medication.

Case Study 2: Cytotoxicity Against Cancer Cells
Another study focused on the cytotoxic effects of oxazepine derivatives on human leukemia cell lines. The compound exhibited an IC50 value of 900 nM against CCRF-CEM cells, indicating potent activity that warrants further investigation into its mechanisms and potential as an anticancer agent .

The biological activity of this compound is likely mediated through several mechanisms:

  • GABA Receptor Modulation: Similar compounds have been shown to enhance GABAergic transmission.
  • Sodium Channel Blockade: Compounds with oxazepine structures often interact with voltage-gated sodium channels.
  • Apoptotic Pathways: Induction of apoptosis in cancer cells may involve mitochondrial pathways and caspase activation.

Scientific Research Applications

Anticancer Properties

N-(5-allyl-3,3-dimethyl-4-oxo) compounds have been investigated for their anticancer properties, particularly in the context of prostate cancer. The compound's mechanism involves the inhibition of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) , an enzyme crucial for converting androstenedione to testosterone. This inhibition can lead to reduced levels of dihydrotestosterone (DHT), a hormone linked to prostate cancer progression.

In Vitro Studies :
Research has shown that certain analogs of this compound exhibit significant inhibitory activity against 17β-HSD3. For example:

  • IC50 Values : Potent analogs have demonstrated IC50 values in the nanomolar range (e.g., 700 nM), indicating a strong affinity for the target enzyme.

Anti-inflammatory Effects

In addition to its anticancer properties, derivatives of this compound have shown potential anti-inflammatory effects. These effects are attributed to the modulation of inflammatory cytokines and pathways involved in inflammation.

Prostate Cancer Research

A notable study focused on synthesizing inhibitors for 17β-HSD3 reported that several analogs of N-(5-allyl) compounds exhibited promising results in reducing testosterone levels in vitro. The reduction of testosterone is crucial for managing hormone-sensitive cancers such as prostate cancer.

Molecular Docking Studies

Molecular docking simulations have provided insights into how N-(5-allyl) derivatives can effectively bind to the active site of 17β-HSD3. This binding may inhibit the enzyme's activity and consequently reduce DHT levels.

Summary of Findings

The following table summarizes key findings from various studies regarding the biological activity of N-(5-allyl-3,3-dimethyl-4-oxo) compounds:

Study FocusKey Findings
Prostate CancerInhibition of 17β-HSD3 leads to reduced testosterone levels; potential for hormone-sensitive cancer treatment.
Molecular DockingEffective binding to 17β-HSD3 active site indicated; supports inhibition mechanism.
Anti-inflammatory ActivityModulation of inflammatory cytokines observed; suggests broader therapeutic applications.

Comparison with Similar Compounds

(S)-5-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide (GSK2982772)

Key Differences :

  • Substituents : GSK2982772 features a 1,2,4-triazole carboxamide group at the 3-position and a benzyl group at the 5-position, whereas the target compound has a 3-chlorobenzamide group and an allyl substituent.
  • Target Affinity : GSK2982772 is a potent RIPK1 inhibitor (IC₅₀ = 1–10 nM) with demonstrated efficacy in reducing TNF-dependent cytokine production in human ulcerative colitis (UC) explants . In contrast, the target compound lacks published data on RIPK1 binding but shares a similar oxazepine scaffold that may confer kinase-modulating properties.
  • Metabolic Stability : The allyl group in the target compound may enhance metabolic resistance compared to the methyl group in GSK2982772, though empirical data are needed.

General Trends in Pharmacokinetics

Parameter Target Compound (Predicted) GSK2982772 (Reported)
LogP ~3.2 (estimated) 2.8
Solubility (µg/mL) Low (chlorobenzamide) Moderate (triazole)
Plasma Protein Binding High (>90%) 85%

Functional Comparisons with Chlorobenzamide Derivatives

Chlorobenzamide-containing compounds often target kinases or inflammatory mediators. For example:

  • 3-Chloro-N-(4-oxo-2,3-dihydrobenzo[b][1,4]oxazepin-5-yl)benzamide : A related analogue with a simpler oxazepine ring system shows moderate COX-2 inhibition (IC₅₀ = 1.5 µM) but lacks the allyl and dimethyl groups present in the target compound. These substituents in the target molecule likely improve steric hindrance and target selectivity.

Q & A

Basic Research Question

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.5 ppm confirm aromatic protons; allyl group signals appear at δ 5.2–5.9 (CH₂=CH–) and δ 3.3–3.7 (–CH₂–) .
    • ¹³C NMR : Carbonyl (C=O) resonances at ~170 ppm and oxazepine ring carbons at 50–70 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of Cl⁻ from the benzamide group) .
  • FTIR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C–O–C in oxazepine) .

How can researchers optimize reaction yields in the final amidation step?

Advanced Research Question
Yield optimization requires:

  • Coupling reagent screening : Compare efficiency of HATU vs. DCC in activating the carboxylic acid .
  • Solvent selection : Use DMF for improved solubility of hydrophobic intermediates .
  • Stoichiometric adjustments : A 1.2:1 molar ratio of acyl chloride to amine minimizes side products .
  • Reaction monitoring : TLC or in-situ IR tracks conversion; quenching incomplete reactions at <5% starting material reduces purification challenges .

What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?

Advanced Research Question

  • Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) under varying ATP concentrations to determine competitive vs. non-competitive inhibition .
  • Molecular docking : Simulate binding poses with homology models of target enzymes (e.g., HDACs or MAP kinases) using software like AutoDock Vina .
  • Site-directed mutagenesis : Validate predicted binding residues (e.g., catalytic lysine or serine) via alanine scanning .

How should researchers address inconsistencies in reported biological activity across cell lines?

Advanced Research Question

  • Cell line authentication : Use STR profiling to confirm identity and rule out contamination .
  • Assay standardization : Normalize results to cell viability (MTT assay) and control for serum concentration (e.g., 10% FBS vs. serum-free conditions) .
  • Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS to correlate efficacy with bioavailability .

What structural modifications enhance selectivity for target receptors?

Advanced Research Question

  • SAR studies :
    • Replace the 3-chloro group with electron-withdrawing substituents (e.g., –CF₃) to enhance binding to hydrophobic enzyme pockets .
    • Modify the allyl group to isobutyl to reduce metabolic oxidation .
  • Prodrug strategies : Introduce ester linkages to improve solubility and hydrolytic activation in target tissues .

Which computational methods are reliable for predicting metabolic stability?

Advanced Research Question

  • In silico tools :
    • SwissADME : Predicts CYP450 metabolism sites (e.g., oxidation of allyl group) .
    • Meteor Nexus : Simulates phase II conjugation (e.g., glucuronidation of the benzamide) .
  • Experimental validation : Compare half-life (t½) in liver microsomes (human vs. rodent) to prioritize derivatives .

How can crystallinity challenges during formulation be mitigated?

Advanced Research Question

  • Polymorph screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) to identify stable crystalline forms .
  • Excipient selection : Incorporate polymers (e.g., HPMC) to inhibit recrystallization in amorphous solid dispersions .
  • Lyophilization : Optimize freeze-drying cycles (e.g., −50°C primary drying) to maintain powder homogeneity .

What are the best practices for validating purity in batch-to-batch comparisons?

Basic Research Question

  • HPLC-DAD : Use a C18 column (5 µm, 250 mm) with gradient elution (acetonitrile/water + 0.1% TFA); purity ≥95% by area normalization .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
  • Residual solvent testing : GC-MS to detect traces of DMF or THF (<500 ppm per ICH Q3C) .

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